molecular formula C7H14O4 B1297302 3,3-Diethoxypropanoic acid CAS No. 6191-97-5

3,3-Diethoxypropanoic acid

Cat. No. B1297302
Key on ui cas rn: 6191-97-5
M. Wt: 162.18 g/mol
InChI Key: AKTDHHFJFNIILG-UHFFFAOYSA-N
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Patent
US09108983B2

Procedure details

To a solution of 25 g of ethyl 3,3-diethoxypropionate (131 mmol) in 79 mL of methanol there are added 13.1 mL of aqueous 35% sodium hydroxide solution (452 mmol). The reaction mixture is stirred at ambient temperature for 3 hours. The reaction mixture is then concentrated to remove the methanol. After dissolving the undissolved material by adding water, aqueous 5N HCl solution is added to obtain a pH of 5. Dichloromethane is added and then the organic phase is washed with brine. After drying over MgSO4 and concentrating to dryness, the title product is obtained in the form of an oil which is used in the next Step without being otherwise purified.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
452 mmol
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:11][CH2:12][CH3:13])[CH2:5][C:6]([O:8]CC)=[O:7])[CH3:2].[OH-].[Na+].ClCCl>CO>[CH2:12]([O:11][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][C:6]([OH:8])=[O:7])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)OCC
Name
Quantity
452 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
79 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the undissolved material
ADDITION
Type
ADDITION
Details
by adding water, aqueous 5N HCl solution
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to obtain a pH of 5
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC(=O)O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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